Cyclic di-uridine monophosphate sodium salt, commonly referred to as cyclic di-UMP (sodium salt), is a cyclic dinucleotide that plays a significant role in cellular signaling and immune responses. As a pyrimidine-containing compound, it is synthesized by bacterial enzymes known as cGAS/DncV-like nucleotidyltransferases. Cyclic di-UMP is primarily utilized in research as a negative control for cyclic di-guanosine monophosphate signaling and has implications in the study of innate immunity and bacterial resistance mechanisms.
Cyclic di-UMP is produced by bacteria, specifically through the action of cGAS/DncV-like nucleotidyltransferases. Notably, enzymes such as LpCdnE02 from Legionella pneumophila are responsible for its synthesis. The compound has been studied for its binding affinity to the cyclic GMP-AMP synthase enzyme, revealing its potential roles in various biological processes .
The synthesis of cyclic di-UMP involves several enzymatic steps facilitated by nucleotidyltransferases. The process typically begins with the phosphorylation of uridine monophosphate to form the cyclic structure. The specific enzymes involved exhibit distinct substrate preferences, with certain motifs dictating the selection of donor nucleotides during synthesis.
The synthesis pathway of cyclic di-UMP has been elucidated through structural studies of the CdnE enzyme, which reveals a unique 2'3'-phosphodiester linkage formation. The enzyme's specificity for uracil over cytosine is attributed to conserved residues that influence nucleotide selection . High-resolution crystal structures have provided insights into the intermediate states during synthesis, allowing researchers to deduce the mechanisms governing product formation.
Cyclic di-UMP has a molecular formula of and a molecular weight of approximately 656.3 g/mol. The compound features two uridine monophosphate units linked in a cyclic manner through phosphodiester bonds.
The structural representation of cyclic di-UMP highlights its complex arrangement, which includes multiple functional groups essential for its biological activity. The presence of sodium ions in the sodium salt form contributes to its solubility and stability in aqueous solutions .
Cyclic di-UMP participates in various biochemical reactions, primarily as an intracellular signaling molecule. Its interaction with cGAS and other proteins can modulate immune responses and influence bacterial behavior.
The chemical reactivity of cyclic di-UMP is characterized by its ability to undergo hydrolysis under certain conditions, leading to the release of uridine monophosphate. Additionally, it can interact with various receptors and enzymes, influencing downstream signaling pathways .
Cyclic di-UMP acts primarily by binding to specific receptors involved in immune signaling pathways. This binding can trigger downstream effects that enhance or inhibit immune responses depending on the cellular context.
Studies have shown that cyclic di-UMP binds to cGAS with reduced affinity compared to other cyclic dinucleotides like cyclic di-GMP. This differential binding affinity suggests that cyclic di-UMP may serve distinct roles within cellular signaling networks .
Cyclic di-UMP (sodium salt) appears as a solid at room temperature and is soluble in water, making it suitable for various laboratory applications. It should be stored at -20°C for long-term stability.
The compound exhibits stability under standard laboratory conditions but may hydrolyze when exposed to extreme pH or temperature variations. Its solubility profile allows for easy incorporation into biological assays .
Cyclic di-UMP has several scientific applications:
For decades, cyclic purine dinucleotides—such as cyclic di-guanosine monophosphate (cyclic di-GMP) and cyclic di-adenosine monophosphate (cyclic di-AMP)—dominated our understanding of bacterial second-messenger signaling. These molecules regulate biofilm formation, virulence, and cell cycle progression across diverse bacterial species [3] [7]. However, recent genomic and biochemical studies have revealed a hidden diversity of pyrimidine-containing cyclic dinucleotides (CDNs), fundamentally altering the paradigm of microbial signaling. Among these, cyclic di-uridine monophosphate (cyclic di-UMP) has emerged as a key mediator of prokaryotic antiviral immunity [2] [9].
Cyclic di-UMP belongs to a class of non-canonical CDNs synthesized by specialized enzymes that preferentially utilize pyrimidine nucleotides (uridine triphosphate [UTP] or cytidine triphosphate [CTP]) as substrates. Unlike their purine counterparts, cyclic di-pyrimidines exhibit distinct structural properties:
These properties enable specific recognition by effector proteins involved in antiphage defense pathways. The discovery of cyclic di-UMP highlights a broader trend: bacteria leverage nucleotide diversity to expand their signaling repertoire during evolutionary conflicts with viruses [6] [9].
Table 1: Key Cyclic Dinucleotides in Bacterial Signaling
Dinucleotide | Canonical/Pyrimidine | Primary Enzymatic Synthesizer | Biological Role |
---|---|---|---|
Cyclic di-GMP | Canonical (purine) | Diguanylate cyclases (GGDEF domain) | Biofilm regulation, motility |
Cyclic di-AMP | Canonical (purine) | Diadenylate cyclases (DAC domain) | Osmolyte transport, cell wall homeostasis |
3',3'-cyclic GMP-AMP | Canonical (purine) | DncV/cGAS-like enzymes | Virulence, eukaryotic immune activation |
Cyclic di-UMP | Pyrimidine | cGAS/DncV-like nucleotidyltransferases (Clade E) | Antiphage defense |
Cyclic UMP-AMP | Pyrimidine-purine hybrid | CdnE-type enzymes (e.g., RmCdnE) | Antiphage defense |
The existence of cyclic pyrimidine monophosphates (e.g., cyclic cytidine monophosphate [cCMP] and cyclic uridine monophosphate [cUMP]) was hypothesized for decades but lacked empirical validation and functional context [2]. A breakthrough occurred in 2021 when a comprehensive study identified a family of bacterial enzymes specifically synthesizing cyclic pyrimidine monophosphates as immune signaling molecules. Termed "Pyrimidine Cyclase Systems for Antiphage Resistance" (Pycsar), these systems generate cyclic cytidine monophosphate (cCMP) or cyclic uridine monophosphate (cUMP) upon phage infection [2].
Cyclic di-UMP was characterized shortly thereafter through structural and biochemical studies of cGAS/DncV-like nucleotidyltransferases (CD-NTases). In 2023, high-resolution crystallography of Legionella pneumophila CdnE (LpCdnE) revealed its unique capacity to synthesize cyclic di-UMP from UTP substrates [9]. Key findings included:
This established cyclic di-UMP as the first known cyclic di-pyrimidine second messenger with a defined biological function.
Cyclic di-UMP belongs to the broader family of cyclic dinucleotides (CDNs) but is distinguished by its pyrimidine-exclusive composition and biosynthetic logic. Classification relies on three criteria:
Table 2: Classification of Cyclic di-UMP Synthesizing CD-NTases
Enzyme | Organism | Clade | Preferred Substrate | Primary Product |
---|---|---|---|---|
LpCdnE | Legionella pneumophila | E | UTP | Cyclic di-UMP |
EfCdnE | Enterococcus faecalis | E | UTP | Cyclic di-UMP |
ClCdnE | Cecembia lonarensis | E | UTP | Cyclic di-UMP |
RmCdnE | Rhodothermus marinus | E | UTP/ATP | Cyclic UMP-AMP |
VcDncV | Vibrio cholerae | B | ATP/GTP | 3',3'-cyclic GMP-AMP |
Cyclic di-UMP represents an evolutionary innovation in nucleotide-based signaling, expanding the known diversity of CDNs beyond purine-centric molecules. Its strict association with antiphage defense underscores the role of pathogen pressure in shaping new signaling biochemistry [6] [9].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3